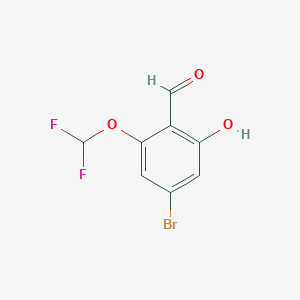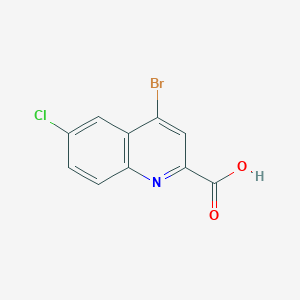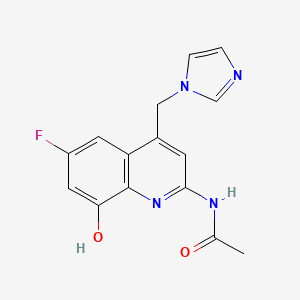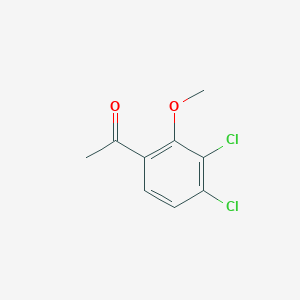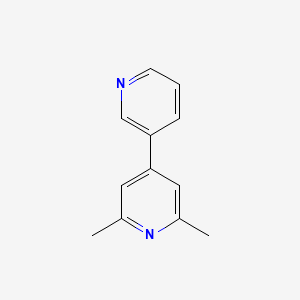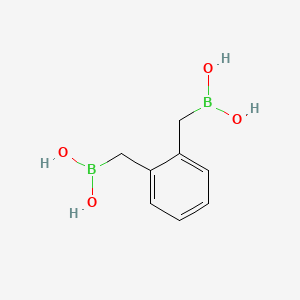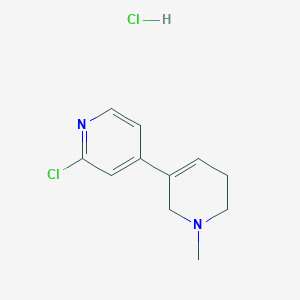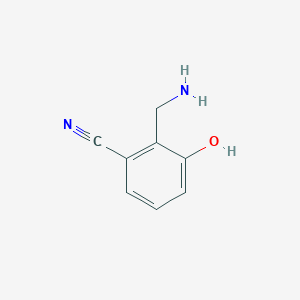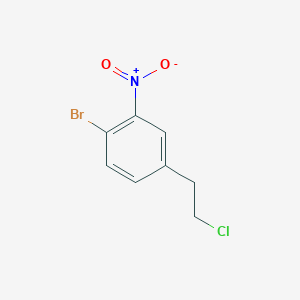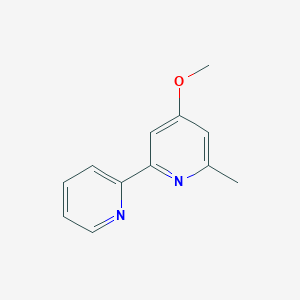
2,2'-Bipyridine, 4-methoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, a class of compounds known for their ability to form complexes with metal ions. This compound is of interest in various fields, including coordination chemistry, catalysis, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine in the presence of a nickel catalyst, such as NiBr2(PPh3)2, along with a reducing agent like zinc powder . The reaction is carried out under mild conditions to achieve high yields.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 4-bromo-2,6-dimethylpyridine is reacted with a boronic ester
Industrial Production Methods
Industrial production of 4-Methoxy-6-methyl-2,2’-bipyridine may involve large-scale coupling reactions using similar catalysts and reagents as in laboratory synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.
Scientific Research Applications
4-Methoxy-6-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: Its metal complexes are investigated for use in materials with specific electronic, magnetic, or optical properties.
Biological Studies: The compound and its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The bipyridine ligand can stabilize various oxidation states of the metal, facilitating redox reactions and other catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups at the 4 and 4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: Features methyl groups at the 6 and 6’ positions.
2,2’-Bipyridine: The parent compound without any substituents.
Uniqueness
4-Methoxy-6-methyl-2,2’-bipyridine is unique due to the presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. These substituents can enhance its ability to form stable complexes with metals and modify its catalytic behavior compared to unsubstituted bipyridine or other derivatives .
Properties
CAS No. |
102116-96-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-methoxy-2-methyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(15-2)8-12(14-9)11-5-3-4-6-13-11/h3-8H,1-2H3 |
InChI Key |
XSTPJGHTHOPKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


